molecular formula C7H4O B14701041 Bicyclo[4.1.0]hepta-1,3,5-trien-7-one CAS No. 22406-98-0

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one

Cat. No.: B14701041
CAS No.: 22406-98-0
M. Wt: 104.11 g/mol
InChI Key: LUCCIOKYRSXZHQ-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one, also known as benzocyclopropenone, is an organic compound with the molecular formula C₇H₄O. It is a bicyclic structure consisting of a cyclopropane ring fused to a benzene ring with a ketone functional group. This compound is of interest due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,3,5-hexatriene derivatives can be achieved using photochemical or thermal methods. Another method involves the reaction of benzene with diazomethane in the presence of a catalyst to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]hepta-1,3,5-trien-7-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-1,3,5-triene: Similar structure but lacks the ketone functional group.

    Cyclopropabenzene: Another bicyclic compound with a cyclopropane ring fused to a benzene ring.

    1,3,5-Norcaratriene: A related compound with a similar bicyclic structure.

Uniqueness

Bicyclo[4.1.0]hepta-1,3,5-trien-7-one is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

22406-98-0

Molecular Formula

C7H4O

Molecular Weight

104.11 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-1,3,5-trien-7-one

InChI

InChI=1S/C7H4O/c8-7-5-3-1-2-4-6(5)7/h1-4H

InChI Key

LUCCIOKYRSXZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C2=O

Origin of Product

United States

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